7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one
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Overview
Description
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired tricyclic indole compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and protein binding.
Medicine: Indole derivatives, including this compound, are being investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of 7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, affecting their activity and function. For example, it has been shown to interact with human protein kinase CK2, exploiting hydrophobic interactions in the binding pockets . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one can be compared with other indole derivatives such as:
- 2-Dimethylaminomethylene-1,4-dihydro-2H-cyclopenta[b]indol-3-one
- 5,10-Dihydro-2H-2,4,5-triaza-indeno(2,1-a)indene-3-thione
- 5,10-Dihydro-2,4,5-triaza-indeno(2,1-a)inden-3-ylamine
These compounds share similar structural features but differ in their functional groups and biological activities . The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-6-1-3-9-8(5-6)7-2-4-10(14)11(7)13-9/h1,3,5,13H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQDZOQLIYIHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(N2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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